molecular formula C7H5Br2Cl B1524284 2-Bromo-4-(bromomethyl)-1-chlorobenzene CAS No. 880348-24-3

2-Bromo-4-(bromomethyl)-1-chlorobenzene

Cat. No. B1524284
CAS RN: 880348-24-3
M. Wt: 284.37 g/mol
InChI Key: ZXIWBVSODJAUTC-UHFFFAOYSA-N
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Description

2-Bromo-4-(bromomethyl)-1-chlorobenzene (BBC) is an organochlorine compound that is widely used in the synthesis of a variety of products, including pharmaceuticals, dyes, and fragrances. BBC is a halogenated aromatic compound, consisting of a benzene ring with a bromine atom substituted at the 2-position and a bromo-methyl group substituted at the 4-position. BBC has a wide range of applications and is an important intermediate in the synthesis of many compounds.

Scientific Research Applications

Computational and Spectroscopic Study

A comprehensive study on 2-Bromo-1, 4-dichlorobenzene (BDB), a compound closely related to 2-Bromo-4-(bromomethyl)-1-chlorobenzene, has been conducted to understand its properties and applications. The research combined experimental and theoretical vibrational investigations to assess BDB's reliability, molecular geometry, Nuclear Magnetic Resonance (NMR), and several other properties including nonlinear optical (NLO) characteristics, quantum chemical descriptors, and first-order hyperpolarizability. The study also explored its docking properties and molecular dynamics simulations, indicating its potential in forming stable complexes with specific proteins, suggesting applications in molecular docking and inhibitory activities against certain enzymes (Vennila et al., 2018).

Synthesis and Bioactivity

The synthesis of 4-bromo-2-(bromomethyl)-1-((4-chlorobenzyl)oxy) benzene and its derivatives has been detailed, showcasing its role as an intermediate in the development of CCR5 antagonists. These compounds exhibit significant bioactivity, evidenced by their ability to inhibit certain cellular processes, highlighting the compound's utility in medicinal chemistry and drug development (Cheng De-ju, 2015).

Structural Characterization

The structural characterization of related compounds synthesized from 2-Bromo-4-(bromomethyl)-1-chlorobenzene has been extensively studied. These investigations provide insights into the molecular structure and potential applications of such compounds in creating novel chemical entities with specific properties and activities (Cheng De-ju, 2014).

Application in Synthesis of Non-peptide Antagonists

Further research highlights the compound's application in synthesizing non-peptide small molecular antagonist benzamide derivatives. This synthesis approach and the resultant products' biological activities underline the compound's significant role in pharmaceutical research and development (H. Bi, 2015).

Photocatalysis and Environmental Applications

The degradation of halogenated organic compounds in water through heterogeneous photocatalysis has been studied, showing the potential environmental applications of related chemical processes. This research demonstrates the broader implications of such compounds in environmental science, particularly in water purification and contaminant degradation (D. Ollis, 1985).

properties

IUPAC Name

2-bromo-4-(bromomethyl)-1-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2Cl/c8-4-5-1-2-7(10)6(9)3-5/h1-3H,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXIWBVSODJAUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CBr)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30679344
Record name 2-Bromo-4-(bromomethyl)-1-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-4-(bromomethyl)-1-chlorobenzene

CAS RN

880348-24-3
Record name 2-Bromo-4-(bromomethyl)-1-chlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30679344
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-bromo-4-(bromomethyl)-1-chlorobenzene
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Synthesis routes and methods

Procedure details

260 g (about 1.05 mol) of crude (3-bromo-4-chlorophenyl)methanol were dissolved in 2.86 liters of dichloromethane, the solution was cooled to −5° C. and 127.1 g (44.6 ml, 460 mmol) of phosphorus tribromide were added slowly. After the end of the addition, the mixture was stirred at −5° C. for another 1 h and then diluted with diluted with dichloromethane and water. The organic phase was removed, dried over magnesium sulphate and concentrated under reduced pressure. This gave, as a crude product, 280.5 g (about 84% of theory) of 2-bromo-4-(bromomethyl)-1-chlorobenzene.
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260 g
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2.86 L
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44.6 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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